molecular formula C21H19ClN2O4 B2603202 Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-78-1

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2603202
CAS RN: 899975-78-1
M. Wt: 398.84
InChI Key: HBDVHJVQEUIEDP-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves the Williamson etherification method . This method involves the reaction of a halogenated hydrocarbon with a phenol in the presence of a base .

Scientific Research Applications

Synthesis Techniques and Characterization

The compound Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is synthesized through various methods involving reactions with different reagents to form structurally related compounds. For instance, synthesis techniques involve reactions with ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, leading to compounds characterized by X-ray diffraction studies revealing their crystalline structures, intramolecular hydrogen bonds, and π … π interactions, indicative of their potential pharmacological importance (D. Achutha et al., 2017). Similar synthesis approaches involve reacting ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines under selective conditions to obtain regioisomeric products (E. I. Mikhed’kina et al., 2009).

Molecular Interactions and Structural Stability

Research highlights the importance of molecular interactions and structural stability in synthesized compounds. Hirshfeld surface analysis and fingerprint plots derived from crystallography studies offer insights into the nature of molecular contacts, contributing significantly to the structural stability of compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (D. Achutha et al., 2017). These studies are crucial for understanding the potential interactions in biological systems and for the design of pharmacologically active compounds.

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDVHJVQEUIEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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